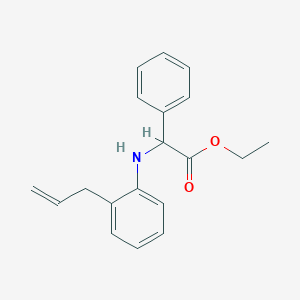

Ethyl (2-allylanilino)(phenyl)acetate

Description

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4g/mol |

IUPAC Name |

ethyl 2-phenyl-2-(2-prop-2-enylanilino)acetate |

InChI |

InChI=1S/C19H21NO2/c1-3-10-15-11-8-9-14-17(15)20-18(19(21)22-4-2)16-12-6-5-7-13-16/h3,5-9,11-14,18,20H,1,4,10H2,2H3 |

InChI Key |

NOTVTHQVSUDTPD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2CC=C |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Ester Group Influence: Ethyl esters (e.g., ) generally exhibit higher stability and slower hydrolysis rates compared to methyl esters (e.g., methyl (2-aminophenyl)acetate), making them preferable in prolonged synthetic processes .

Aromatic vs. Aliphatic Chains: Compared to benzyl phenyl acetate (), which lacks nitrogen-based substituents, the anilino group in the target compound enables hydrogen bonding, enhancing interactions with biological targets .

Preparation Methods

Reaction Mechanism

-

Enolate Formation : A strong base (e.g., sodium methoxide) deprotonates ethyl acetoacetate, forming an enolate ion.

-

Nucleophilic Attack : The enolate attacks an electrophilic 2-allylaniline-derived substrate, such as 2-allylphenyl chloride, yielding the alkylated product.

-

Esterification : Acidic workup stabilizes the product as the ethyl ester.

Example Protocol (Adapted from Patent CN103553914A)

-

Reactants : Ethyl acetoacetate (31 g), 2-allylphenyl chloride (25.3 g), sodium methoxide (30% w/w, 42 g).

-

Conditions : Reflux in anhydrous ethanol (2–6 hours).

-

Workup : Neutralization with HCl, extraction with dichloromethane, and vacuum distillation.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–100°C (reflux) |

| Reaction Time | 2–6 hours |

| Catalyst Loading | 10–15 wt% |

Michael Addition-Based Approaches

Michael addition of 2-allylaniline to α,β-unsaturated phenylacetyl esters provides an alternative route. This method is advantageous for stereochemical control.

Procedure Overview

Optimization Insights (Patent CN102249922A)

-

Catalyst : MgCl₂ (5 mol%) with triethylamine (10 mol%) enhances regioselectivity.

-

Solvent : Dichloromethane or THF improves reaction homogeneity.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | 65–70 | 2–6 | Sodium methoxide | High |

| Michael Addition | 70–85 | 3–5 | MgCl₂/TEA | Moderate |

| Ionic Liquid | 80–88 | 6 | Pyridine sulfonic | Low (costly IL) |

Q & A

Basic Research Questions

Q. What experimental parameters critically influence the synthesis of Ethyl (2-allylanilino)(phenyl)acetate, and how can they be optimized for higher yield?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like allyl group isomerization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while non-polar solvents reduce undesired byproducts .

- Catalyst Use : Base catalysts (e.g., K₂CO₃) improve deprotonation of intermediates, as seen in analogous esterification reactions .

- Reaction Time : Extended durations (>24 hours) may degrade thermally unstable intermediates; HPLC monitoring is recommended .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS confirms volatile byproducts .

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., allyl protons at δ 5.1–5.4 ppm, ester carbonyl at ~170 ppm) .

- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.3% indicating incomplete purification .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) using acetylcholinesterase or cytochrome P450 isoforms assess target engagement .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity at concentrations of 1–100 µM .

- Receptor Binding : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Structural Analogs : Minor substitutions (e.g., fluoro vs. chloro groups) alter pharmacodynamics. Compare EC₅₀ values of analogs in standardized assays .

- Assay Conditions : pH, serum proteins, or solvent (DMSO vs. ethanol) affect solubility and activity. Use isothermal titration calorimetry (ITC) to quantify binding under physiological conditions .

- Metabolic Stability : LC-MS/MS identifies metabolites that may mask or enhance parent compound activity in vivo .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., allyl → propargyl, phenyl → naphthyl) and correlate with activity trends .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects, while molecular docking (AutoDock Vina) identifies binding poses in target proteins .

- Crystallography : Co-crystallize active derivatives with target enzymes (e.g., kinases) to resolve binding interactions at Ångström resolution .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers and test their individual bioactivity .

- Dynamic NMR : Study enantiomerization barriers to determine if racemization occurs under physiological conditions .

- In Vivo PK/PD : Compare AUC and half-life of enantiomers in rodent models to assess stereospecific metabolism .

Q. What advanced techniques address challenges in quantifying trace impurities in the compound?

- Methodological Answer :

- LC-HRMS : Orbitrap or Q-TOF systems detect impurities at <0.1% levels, with isotopic pattern analysis differentiating isobaric species .

- Stability-Indicating Methods : Stress testing (heat, light, pH extremes) identifies degradation products; forced degradation protocols follow ICH guidelines .

Safety and Environmental Considerations

Q. What protocols mitigate ecological risks during disposal of this compound?

- Methodological Answer :

- Hydrolysis : Treat with 1M NaOH (1:10 v/v) at 60°C for 12 hours to cleave ester bonds into less toxic carboxylic acids .

- Adsorption : Activated charcoal (5% w/w) neutralizes residual toxicity before incineration in EPA-compliant facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.